2-Fluoro-4-methylanisole

Descripción general

Descripción

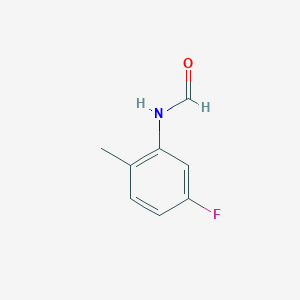

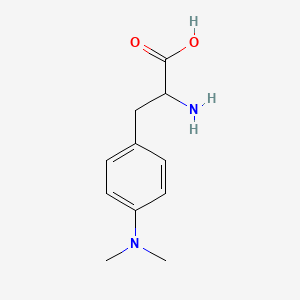

2-Fluoro-4-methylanisole is a chemical compound that is part of the anisole family, which are aromatic ethers. The structure of anisoles typically includes a methoxy group attached to an aromatic ring. In the case of 2-fluoro-4-methylanisole, a fluorine atom is substituted at the second position and a methyl group at the fourth position of the aromatic ring. This substitution pattern can influence the physical, chemical, and electronic properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 2-fluoro-4-methylanisole can involve various chemical reactions. For instance, the synthesis of 4'-C-fluoromethylnucleosides, which are structurally related to 2-fluoro-4-methylanisole, involves the introduction of a fluoromethyl group. This is achieved by DAST treatment of a key intermediate, which is a part of the synthesis pathway for these nucleosides . Another related synthesis is the preparation of 4-bromo-3-methylanisole through a continuous homogeneous bromination technology, which is a process that could potentially be adapted for the synthesis of 2-fluoro-4-methylanisole .

Molecular Structure Analysis

The molecular structure of 2-fluoroanisole, a close relative of 2-fluoro-4-methylanisole, has been studied using various spectroscopic and computational methods. Rotational spectroscopy has revealed the presence of different rotamers, which are forms of the molecule that differ in the orientation of the methoxy group relative to the fluorine atom . Additionally, gas electron diffraction and quantum chemical methods have been used to study the conformational properties of 2-fluoroanisole, predicting the existence of planar and nonplanar forms and providing insights into the preferred conformation of the molecule .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-fluoro-4-methylanisole can be complex. For example, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine involves two different triplet excited states, leading to different substitution products . This suggests that the reactivity of 2-fluoro-4-methylanisole could also involve multiple pathways and excited states, depending on the reaction conditions and the presence of other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-methylanisole are influenced by the presence of the fluorine and methyl substituents. The introduction of fluorine into aromatic compounds, such as in the electrosynthesis of poly(paraphenylene) from p-fluoroanisole, can lead to materials with interesting properties like photoluminescence . The fluorine atom is highly electronegative, which can affect the electron distribution in the molecule and thereby its reactivity, as seen in the synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reactions .

Aplicaciones Científicas De Investigación

Synthesis of Heat and Pressure-Sensitive Dyes

4-Bromo-3-methylanisole, a derivative of 3-methylanisole, is primarily used in synthesizing black fluorane dye, an important component in the manufacture of thermal papers. A study by Xie, Wang, Deng, and Luo (2020) explored a continuous homogeneous bromination technology in a modular microreaction system to prepare 4-bromo-3-methylanisole with high selectivity and minimal byproducts, enhancing the industrial standard in dye production for thermal papers (Xie, Wang, Deng, & Luo, 2020).

Electrochemical Microreactor Applications

Attour, Rode, Ziogas, Matlosz, and Lapicque (2008) investigated an electrochemical microreactor for the anodic synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal. Their study focused on optimizing selectivity and conversion in a thin-gap flow reactor, contributing to the field of organic electrosynthesis (Attour et al., 2008).

Nitration Mechanism Studies

Research by Bloomfield, Manglik, Moodie, Schofield, and Tobin (1983) on the kinetics of nitration of substituted anisoles, including 4-fluoroanisole, provides insights into the mechanisms of electrophilic aromatic substitution. This study is significant for understanding the chemical behavior of fluoroanisole derivatives in various reactions (Bloomfield et al., 1983).

Biochemical Photoprobes

Pleixats, Figueredo, Marquet, Moreno-Mañas, and Cantos (1989) explored the photosubstitutions of 2-fluoro-4-nitroanisole with various amines, suggesting the potential of 2-fluoro-4-nitrophenyl ethers as biochemical photoprobes. This research is crucial for developing new tools in biochemical and medical research (Pleixats et al., 1989).

Catalytic Upgrading in Bio-Oil Production

Saidi, Yousefi, Minbashi, and Arab Ameri (2021) conducted a study on the catalytic upgrading of 4-methylanisole, a compound similar to 2-Fluoro-4-methylanisole, in lignin-derived pyrolysis bio-oil. This study used Pt/γ-Al2O3 catalyst and examined the detailed reaction network and product selectivity, offering insights into renewable fuel production from bio-oil sources (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Bundy, Lenz, Bailey, Gavaghan, Svendsen, Spurgeon, Hankard, Osborn, Weeks, Trauger, Speir, Sanders, Lindon, Nicholson, and Tang (2002) used high-resolution 1H NMR spectroscopy to investigate the toxicity of 2-fluoro-4-methylaniline, a structurally similar compound to 2-Fluoro-4-methylanisole, on earthworms. Their research highlights the application of metabonomics and NMR spectroscopy in assessing xenobiotic toxicity (Bundy et al., 2002).

Metallation Studies

Katsoulos, Takagishi, and Schlosser (1991) researched the metalation of fluoroanisoles, including 2-Fluoroanisole, which is closely related to 2-Fluoro-4-methylanisole. Their findings contribute to the understanding of regioselectivity in chemical reactions involving fluoroanisoles, which is relevant for chemical synthesis and pharmaceutical research (Katsoulos, Takagishi, & Schlosser, 1991).

Safety And Hazards

The safety information available indicates that 2-Fluoro-4-methylanisole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-fluoro-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVXANGOLMXKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192942 | |

| Record name | 2-Fluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylanisole | |

CAS RN |

399-55-3 | |

| Record name | 2-Fluoro-4-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 399-55-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)